Boc-3,4-difluoro-L-phenylalanine

描述

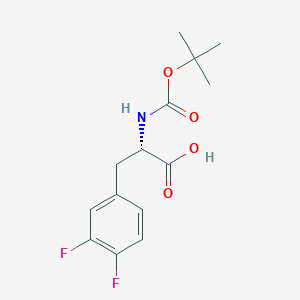

Boc-3,4-difluoro-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H17F2NO4 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-3,4-difluoro-L-phenylalanine (Boc-DFPhe) is a fluorinated derivative of the amino acid phenylalanine, notable for its enhanced biological activity due to the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring. This modification not only affects the compound's pharmacological properties but also its stability and reactivity in biological systems.

Boc-DFPhe has the molecular formula and a molecular weight of approximately 301.29 g/mol. It appears as a white powder and is soluble in various organic solvents, making it suitable for multiple applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C14H17F2NO4 |

| Molecular Weight | 301.29 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 430.4±45.0 °C |

| Melting Point | 95-105 °C |

Synthesis

The synthesis of Boc-DFPhe typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. The tert-butoxycarbonyl (Boc) group protects the amino group during these reactions, facilitating the formation of peptides and other complex molecules.

Pharmacological Profiles

Boc-DFPhe has been studied for its ability to modify pharmacological profiles of peptides and proteins. The introduction of fluorine atoms can enhance binding interactions with biological targets, potentially leading to improved efficacy in drug development.

- Antiviral Activity : Research indicates that compounds with similar structural features to Boc-DFPhe exhibit significant antiviral activity, particularly against HIV by interacting with key viral proteins such as the capsid protein .

- Ergogenic Effects : Amino acid derivatives like Boc-DFPhe have been recognized for their role in influencing anabolic hormone secretion and enhancing physical performance during exercise . This is particularly relevant in sports nutrition and dietary supplements.

- Structural Modifications : The fluorination pattern at the 3 and 4 positions may confer unique biological properties not found in other amino acid derivatives, potentially leading to distinct pharmacological effects.

Study on Antiviral Properties

A study published in Chemical Reviews explored the structure-activity relationships (SAR) of phenylalanine derivatives, including Boc-DFPhe, highlighting their potential as antiviral agents targeting HIV . The findings suggest that modifications in the phenyl ring can significantly impact antiviral efficacy.

Ergogenic Supplementation Research

Research conducted by Luckose et al. (2015) reviewed various amino acid derivatives' effects on physical performance, noting that compounds like Boc-DFPhe could enhance mental performance under stress and reduce exercise-induced muscle damage . This positions Boc-DFPhe as a potential ergogenic aid in sports science.

科学研究应用

Peptide Synthesis

Boc-3,4-difluoro-L-phenylalanine serves as a valuable building block in the synthesis of peptides. Its fluorinated structure enhances the stability and bioactivity of peptides, making it particularly useful for developing novel therapeutic agents. The incorporation of this compound into peptide sequences can lead to improved pharmacokinetic properties and increased resistance to enzymatic degradation, which is crucial for therapeutic applications in various diseases .

Drug Development

In drug development, this compound is utilized to design and optimize drugs targeting specific biological pathways. The difluorophenyl group contributes to increased binding affinity to certain receptors, which can enhance the efficacy of pharmaceutical compounds. Researchers have explored its potential in developing drugs for conditions such as cancer and neurological disorders .

Table 1: Comparison of Fluorinated Amino Acids in Drug Development

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Two fluorine atoms enhance lipophilicity | Drug design targeting specific receptors |

| Boc-3-fluoro-L-phenylalanine | Single fluorine substitution | General peptide synthesis |

| Boc-DL-phenylalanine | Standard amino acid without fluorination | Basic peptide synthesis |

Bioconjugation

The compound is also employed in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application enhances the efficacy of treatments while minimizing side effects. By modifying the pharmacological profiles of drugs through bioconjugation with this compound, researchers can achieve greater specificity in targeting diseased tissues .

Neuropharmacology

Research into neuropharmacology has highlighted the potential applications of this compound in studying neurotransmitter systems. Its unique properties make it a candidate for investigating treatments for neurological disorders such as depression and anxiety by modulating neurotransmitter release and activity .

Fluorine Chemistry

The incorporation of fluorine into organic compounds has been shown to significantly affect their biological activity. This compound allows researchers to explore these effects further, contributing to advancements in medicinal chemistry aimed at developing more effective drugs with improved metabolic stability and bioavailability .

Case Studies and Experimental Results

Several studies have investigated the biological activity and therapeutic potential of this compound:

In Vitro Studies

In vitro experiments have demonstrated that this compound can enhance peptide stability and bioactivity when incorporated into peptide sequences. These studies indicate that peptides containing this compound exhibit improved resistance to proteolytic degradation compared to their non-fluorinated counterparts .

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with target proteins. These studies reveal its binding affinities to various receptors involved in disease pathways, suggesting its potential as a lead compound for drug development .

Pharmacokinetic Studies

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, which may enhance its efficacy as an oral medication. These findings support further exploration into its therapeutic applications .

属性

IUPAC Name |

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOPVHXASZUDE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427298 | |

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-90-7 | |

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。